molecular formula C31H32N8O B11418056 N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

Cat. No.: B11418056
M. Wt: 532.6 g/mol
InChI Key: VSTOVGHKKJUCHA-UHFFFAOYSA-N
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Description

“N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” is a complex organic compound that features a unique structure combining a benzyl group, a methylamino group, and a hexazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” can be approached through a multi-step organic synthesis process. The key steps may include:

    Formation of the hexazatetracyclo framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Attachment of the benzyl(methyl)amino group: This step may involve nucleophilic substitution reactions where a benzyl(methyl)amine reacts with a suitable electrophilic intermediate.

    Coupling with the butanamide moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like KMnO4 or CrO3.

    Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.

    Substitution: The hexazatetracyclo framework can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3, H2O2

    Reducing agents: LiAlH4, NaBH4

    Coupling reagents: EDCI, DCC, HATU

Major Products

    Oxidation products: Benzaldehyde, benzoic acid

    Reduction products: Corresponding amines

    Substitution products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of “N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction modulation: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a benzyl(methyl)amino group with a hexazatetracyclo framework and a butanamide moiety. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H32N8O

Molecular Weight

532.6 g/mol

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C31H32N8O/c1-37(22-23-12-4-2-5-13-23)21-11-20-32-28(40)19-10-18-27-34-35-31-38(27)26-17-9-8-16-25(26)30-33-29(36-39(30)31)24-14-6-3-7-15-24/h2-9,12-17H,10-11,18-22H2,1H3,(H,32,40)

InChI Key

VSTOVGHKKJUCHA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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